![molecular formula C49H37N5O3 B15013507 (2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide](/img/structure/B15013507.png)
(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide is a complex organic molecule characterized by multiple aromatic rings and amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Key steps include:
Preparation of intermediates: This involves the synthesis of 4,6-bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidine and 4-aminophenyl-3-phenylprop-2-enamide.
Coupling reaction: The intermediates are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide groups can be reduced to amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and amide groups allow it to form hydrogen bonds and π-π interactions with target molecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparaison Avec Des Composés Similaires
(2E)-N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide: can be compared to other compounds with similar structural features:
N-{4-[4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidin-2-YL]phenyl}-3-phenylprop-2-enamide: Similar in structure but may have different substituents on the aromatic rings.
4,6-Bis({4-[(2E)-3-phenylprop-2-enamido]phenyl})pyrimidine: Lacks the additional phenylprop-2-enamide group, potentially altering its reactivity and binding properties.
The uniqueness of This compound lies in its specific arrangement of functional groups, which can confer unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C49H37N5O3 |
|---|---|
Poids moléculaire |
743.8 g/mol |
Nom IUPAC |
(E)-N-[4-[2,6-bis[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]pyrimidin-4-yl]phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C49H37N5O3/c55-46(31-16-35-10-4-1-5-11-35)50-41-25-19-38(20-26-41)44-34-45(39-21-27-42(28-22-39)51-47(56)32-17-36-12-6-2-7-13-36)54-49(53-44)40-23-29-43(30-24-40)52-48(57)33-18-37-14-8-3-9-15-37/h1-34H,(H,50,55)(H,51,56)(H,52,57)/b31-16+,32-17+,33-18+ |
Clé InChI |
DAJKAUJNOFZHCG-HZAPWMNRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=C(C=C4)NC(=O)/C=C/C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)/C=C/C7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=C(C=C4)NC(=O)C=CC5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)C=CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)
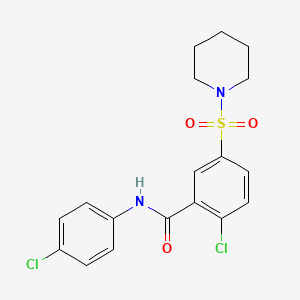
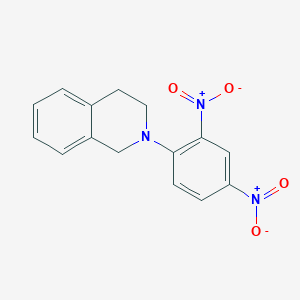
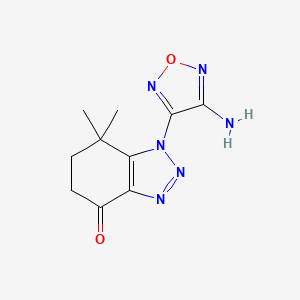
![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![2,4,5,7-tetranitro-9-[(2E)-3-phenylprop-2-en-1-ylidene]-9H-fluorene](/img/structure/B15013464.png)
![N-(4-Iodophenyl)-4-{4-[(4-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B15013470.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013480.png)
![1,3-dimethyl-5-({[4-(pyridin-4-ylmethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15013491.png)
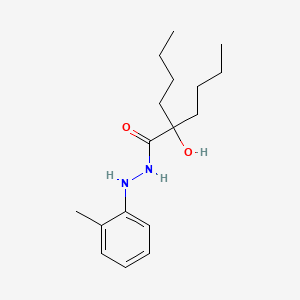
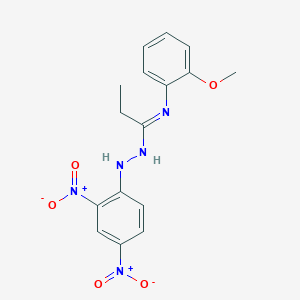
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15013508.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15013517.png)
